3-cyclopropyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine
Description
3-cyclopropyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound featuring a cyclopropyl group at the 3-position, a methyl group at the 1-position, and a 4-fluorobenzylamine substituent at the 5-position.
Properties
Molecular Formula |
C14H16FN3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H16FN3/c1-18-14(8-13(17-18)11-4-5-11)16-9-10-2-6-12(15)7-3-10/h2-3,6-8,11,16H,4-5,9H2,1H3 |
InChI Key |
UQLAZKQAQWKRNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzylamine with cyclopropylcarbonyl chloride to form an intermediate, which is then reacted with 1-methyl-1H-pyrazol-5-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-cyclopropyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine serves as a versatile building block for the synthesis of more complex pyrazole derivatives. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.
Reactions Overview:
- Oxidation: Can yield hydroxylated or ketone derivatives.
- Reduction: May produce amine or alkane derivatives.
- Substitution: Capable of participating in nucleophilic or electrophilic substitutions.
Biology
The compound is being investigated for its biological activities, particularly its potential to inhibit specific enzymes or bind to particular receptors. Research has indicated that it may possess anti-inflammatory and anticancer properties.
Biological Mechanisms:
The mechanism of action involves interaction with molecular targets such as enzymes and receptors, leading to modulation of their activity. This interaction can result in therapeutic effects relevant to disease treatment.
Medical Applications
Recent studies have explored the therapeutic potential of this compound in various medical contexts:
Case Studies
-
Anticancer Activity (2023)
- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Anti-inflammatory Effects (2025)
- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Treatment resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
-
Antimicrobial Activity (2024)
- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings: Showed significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: Cyclopropyl vs. Fluorine vs. Methoxy: The 4-fluorobenzyl group (target) vs. 4-methoxybenzyl () introduces contrasting electronic effects—fluorine is electron-withdrawing, while methoxy is electron-donating. This difference may alter π-π stacking or hydrogen-bonding interactions in biological targets. Positional Isomerism: The target compound’s 3-cyclopropyl substituent differs from the 4-p-tolyl group in , which could lead to divergent binding modes in enzyme active sites.
- Synthetic Methodologies: The solvent-free, one-pot reductive amination described in is notable for efficiency and scalability, suggesting a viable route for synthesizing the target compound.
Crystallographic and Computational Insights
- Hydrogen Bonding : Pyrazole-5-amine derivatives often form hydrogen-bonded networks in crystal lattices, as discussed in . The 4-fluorobenzyl group in the target compound may participate in C–H···F interactions, influencing crystallinity.
- Software Tools : Programs like SHELX and WinGX are critical for structural determination and refinement, particularly for analyzing steric effects introduced by cyclopropyl or benzyl groups.
Biological Activity
3-Cyclopropyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C14H16FN3
Molecular Weight: 245.29 g/mol
IUPAC Name: 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine
CAS Number: 1856057-46-9
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3 |
| Molecular Weight | 245.29 g/mol |
| IUPAC Name | 5-cyclopropyl-N-(4-fluorophenyl)methyl-2-methylpyrazol-3-amine |
| CAS Number | 1856057-46-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, which can lead to various therapeutic effects.
Inhibitory Activity
Research indicates that this compound may act as an inhibitor for certain proteases, particularly within viral contexts. For instance, studies have shown that compounds with similar cyclopropyl moieties exhibit potent inhibitory effects against SARS-CoV-2 and related coronaviruses. The binding interactions with the active site of viral proteases have been characterized, revealing a mechanism that enhances the compound's efficacy in inhibiting viral replication .
Case Studies and Research Findings
- Broad-Spectrum Inhibitors : A study on cyclopropane-based inhibitors demonstrated that compounds similar to this compound displayed high potency against SARS-CoV-2 proteases, with IC50 values ranging from 0.14 to 0.46 μM. The presence of the cyclopropyl group was noted to enhance binding affinity due to favorable hydrophobic interactions .
- Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship of pyrazole derivatives have indicated that modifications in the phenyl ring and the introduction of halogens can significantly influence biological activity. For example, fluorine substitution on the benzyl moiety has been shown to improve inhibitory potency against target enzymes .
- Enzyme Selectivity : The compound has also been evaluated for its selectivity against various kinases and enzymes involved in cellular signaling pathways. High selectivity ratios were observed in some cases, suggesting potential applications in targeted therapy for diseases such as cancer .
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:
- Condensation reactions : Reacting cyclopropane-carboxylic acid derivatives with hydrazines to form the pyrazole ring .
- Nucleophilic substitution : Introducing the 4-fluorobenzyl group via alkylation of the pyrazole amine using 4-fluorobenzyl halides under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) is used to isolate the compound, with reaction progress monitored by TLC .
Q. Key Optimization Parameters :
- Temperature control (0–5°C for exothermic steps).
- Stoichiometric ratios (1:1 amine to acyl chloride for minimal byproducts).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Primary Methods :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.71–0.92 (cyclopropyl CH₂), δ 3.85 (OCH₃ if present), and δ 6.92–7.53 (aromatic protons) confirm substituents .
- ¹³C NMR : Signals near δ 165 ppm indicate carbonyl groups in acylated derivatives .
- IR Spectroscopy : Bands at 3250 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 437.41 in ESI-MS) confirm molecular weight .
Q. Supplementary Techniques :
- Elemental Analysis : Validates purity (>95% for research-grade material) .
Q. What preliminary biological screening assays are recommended for this compound?
Q. Experimental Design :
- Use positive controls (e.g., ciprofloxacin for bacteria).
- Triplicate runs to ensure reproducibility.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodology :
Q. Example Data :
| Parameter | Value (from analogous compounds) |
|---|---|
| Space Group | P1 |
| Unit Cell (Å) | a=8.51, b=9.88, c=10.43 |
| Resolution (Å) | 0.84 |
| R-factor | 0.070 |
This approach clarifies bond angles and torsional strain in the cyclopropyl group .
Q. How do structural modifications (e.g., fluorination, cyclopropyl substitution) influence bioactivity?
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Validation :
Q. How can contradictory biological data (e.g., varying MIC values across studies) be reconciled?
Troubleshooting Strategies :
- Standardize Assays : Ensure consistent inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
- Check Compound Integrity : HPLC purity checks to rule out degradation .
- Evaluate Resistance Mechanisms : PCR for efflux pump genes (e.g., norA in S. aureus) .
Case Study : Discrepancies in MIC values may arise from differences in bacterial strain virulence or compound batch purity (±5% variance acceptable) .
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (target: 2–3 for optimal absorption) .
- CYP450 Inhibition : Schrödinger’s QikProp to assess risk of drug-drug interactions.
- Solubility : Hansen solubility parameters to guide formulation (e.g., nanoemulsions for low-water-solubility derivatives) .
Validation : Compare predicted vs. experimental plasma protein binding (e.g., >90% binding suggests high tissue distribution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
